

Toxicology Profile of Procaine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Procaine glucoside	
Cat. No.:	B15191756	Get Quote

Disclaimer: Information regarding the specific toxicology profile of **Procaine glucoside** is not readily available in the public domain. This document provides a comprehensive overview of the toxicology of the parent compound, Procaine, which may serve as a relevant reference point for researchers, scientists, and drug development professionals.

Executive Summary

Procaine, a well-established local anesthetic, possesses a generally favorable safety profile when used within therapeutic limits. Its toxicity is primarily associated with high systemic concentrations, leading to effects on the central nervous system (CNS) and cardiovascular system. This document synthesizes the available non-clinical toxicology data for Procaine, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing key metabolic pathways.

Acute Toxicity

The acute toxicity of Procaine is characterized by its effects following single, high-dose administrations. The primary measures of acute toxicity are the LD50 (median lethal dose) values, which vary depending on the route of administration and the animal model used.

Table 1: Acute Toxicity of Procaine (as Procaine Hydrochloride)



Animal Model	Route of Administration	LD50 Value	Reference
Mouse	Intravenous	45 mg/kg	
Mouse	Intraperitoneal	140 mg/kg	
Mouse	Subcutaneous	400 mg/kg	
Mouse	Oral	500 mg/kg	
Rat	Intravenous	50 mg/kg	
Rabbit	Intravenous	30 mg/kg	•
Dog	Intravenous	25 mg/kg	•

Adverse Effects

The most frequently reported adverse effects of Procaine are related to its impact on the central nervous and cardiovascular systems.

- Central Nervous System (CNS): CNS stimulation is a common initial sign of Procaine toxicity, which can manifest as nervousness, dizziness, blurred vision, and tremors. These symptoms may progress to convulsions and respiratory depression with increasing doses.
- Cardiovascular System: Cardiovascular effects can include hypotension (low blood pressure) and bradycardia (slow heart rate). In severe cases, cardiac arrhythmias and cardiovascular collapse may occur.
- Allergic Reactions: While less common, allergic reactions to Procaine can occur. These may range from skin rashes to more severe anaphylactic reactions.

Metabolism and Pharmacokinetics

Procaine is rapidly metabolized in the body by the enzyme pseudocholinesterase, which is present in the plasma. This rapid metabolism contributes to its relatively low systemic toxicity when administered correctly.



The primary metabolic pathway involves the hydrolysis of the ester linkage in Procaine, yielding two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). PABA is subsequently excreted in the urine, while DEAE is further metabolized in the liver.



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Caption: Metabolic breakdown of Procaine into PABA and DEAE.

Genotoxicity and Carcinogenicity

There is no substantial evidence to suggest that Procaine is genotoxic or carcinogenic. Standard mutagenicity assays, such as the Ames test, have not indicated mutagenic potential. Long-term carcinogenicity studies in animals have not been conducted, which is typical for a drug with a long history of clinical use without signals for carcinogenicity.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of Procaine are limited. However, its long-standing use in clinical practice, including in obstetrics (e.g., for epidural anesthesia), has not raised significant concerns about teratogenic effects. As with most drugs, a thorough risk-benefit assessment is necessary when considering its use during pregnancy.

Experimental Protocols

The toxicological data for Procaine have been generated using standardized experimental protocols, as outlined by regulatory bodies such as the OECD (Organisation for Economic Cooperation and Development) and the FDA (U.S. Food and Drug Administration).

A typical protocol for determining the LD50 of a substance like Procaine involves the following steps:

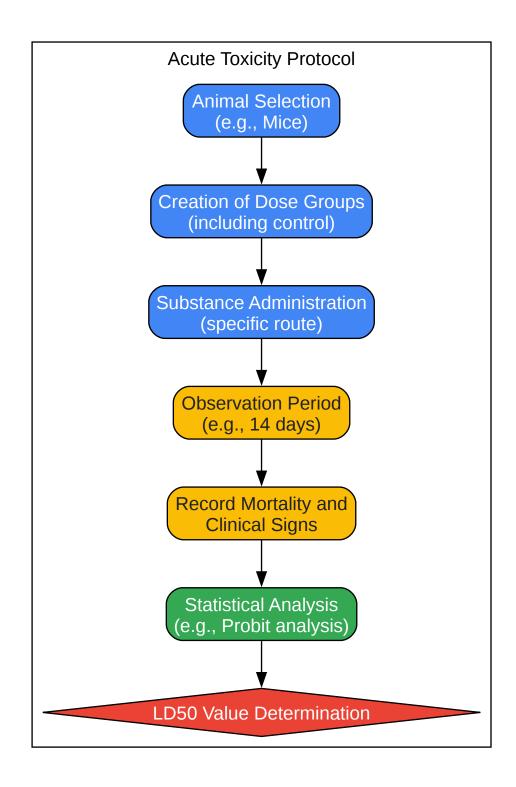






- Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Swiss albino mice) are selected.
- Dose Groups: Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives the vehicle (e.g., saline) only.
- Administration: The substance is administered via a specific route (e.g., intravenous, intraperitoneal, oral).
- Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
- Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the animals (the LD50).





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Caption: Workflow for a typical acute toxicity (LD50) study.

Conclusion







The toxicological profile of Procaine is well-characterized, with its primary toxicity being dose-dependent effects on the central and cardiovascular systems. Its rapid metabolism by plasma pseudocholinesterase is a key factor in its safety profile. While data on genotoxicity and reproductive toxicity are not extensive, its long history of clinical use has not revealed significant concerns in these areas. For any novel derivative, such as **Procaine glucoside**, a dedicated and thorough toxicological evaluation would be imperative.

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